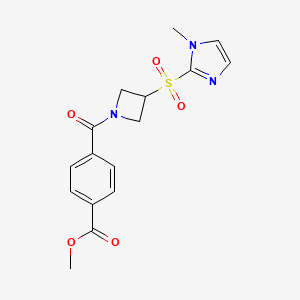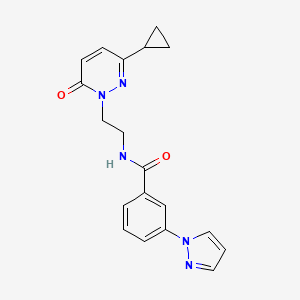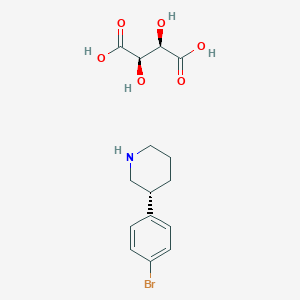
methyl 4-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)benzoate” is a complex organic compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole-containing compounds is a topic of significant interest in the field of medicinal chemistry. Imidazole was first synthesized from glyoxal and ammonia . There are various synthetic routes for imidazole and its derivatives, as reported in the literature .Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is characterized by a five-membered ring with two nitrogen atoms. One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid . It is highly soluble in water and other polar solvents . The empirical formula of a related compound, (1-Methyl-1H-imidazol-2-yl)methanamine, is C5H9N3, and its molecular weight is 111.15 .Scientific Research Applications
Organocatalytic Applications
Research into imidazole-based compounds, such as those structurally related to the chemical , highlights their effectiveness as organocatalysts. For instance, an imidazole-based zwitterionic salt was found efficient for the regioselective ring-opening of aziridines by various nucleophiles, applicable to gram-scale synthesis, showcasing the potential of such structures in facilitating organic reactions (Nirnita Chakraborty Ghosal et al., 2016).
Synthesis of Heterocyclic Derivatives
Compounds similar in structure have been utilized in the synthesis of heterocyclic derivatives, such as benzohydrazides and their acyclic and heterocyclic derivatives, revealing the versatility of these compounds in synthesizing a wide range of chemical entities with potential pharmacological activities (V. Osyanin et al., 2005).
Catalysis in Green Chemistry
Imidazolium sulfonic acid salts, related to the query compound, have demonstrated utility as green, reusable catalysts for synthesizing tetrasubstituted imidazoles under solvent-free conditions, emphasizing the role of such compounds in promoting environmentally friendly chemical processes (A. Davoodnia et al., 2010).
Coordination Chemistry and Crystallography
Investigations into coordination chemistry and crystallography of sulfonamido and imidazole compounds have led to the synthesis and structural characterization of novel compounds. These studies provide insights into the molecular arrangements and interactions that underpin the chemical behavior and potential applications of these substances in material science and catalysis (M. R. Bermejo et al., 2000).
Anti-inflammatory and Electrophysiological Activities
Research on imidazolylbenzamides, structurally related to the compound of interest, has explored their potential in exhibiting anti-inflammatory and electrophysiological activities, demonstrating the pharmacological potential of such compounds in developing new therapeutic agents (R. Kalsi et al., 1990; T. K. Morgan et al., 1990).
Safety and Hazards
Future Directions
The future directions for research on “methyl 4-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)benzoate” and similar compounds are vast. Given the wide range of biological activities exhibited by imidazole derivatives, they continue to be a focus of research for the development of novel drugs .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
For example, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can reduce inflammation or allergic reactions .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it’s likely that multiple pathways are affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, the effects can vary widely depending on the specific activity .
properties
IUPAC Name |
methyl 4-[3-(1-methylimidazol-2-yl)sulfonylazetidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-18-8-7-17-16(18)25(22,23)13-9-19(10-13)14(20)11-3-5-12(6-4-11)15(21)24-2/h3-8,13H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMGWOXZNXLVJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)

![2-Chloro-3-[(4-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2921516.png)

![Octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B2921520.png)
![N-(2-cyanophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2921521.png)


![3-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2921527.png)


![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2921532.png)
![N-cyclopentyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2921533.png)
![methyl 4-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2921535.png)